

2-Fluoro-3-(trifluoromethoxy)aniline CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethoxy)aniline

Cat. No.: B1326554

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An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-3-(trifluoromethoxy)aniline**, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Core Chemical Data

2-Fluoro-3-(trifluoromethoxy)aniline is a substituted aniline featuring both a fluorine atom and a trifluoromethoxy group. These substitutions impart unique electronic and physiological properties, making it a valuable building block in the synthesis of novel compounds.

Property	Value	Source
CAS Number	1159512-64-7	[1]
Molecular Formula	C7H5F4NO	[1]
Molecular Weight	195.12 g/mol	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-3-(trifluoromethoxy)aniline** is not readily available in the public domain, a general and adaptable method for the preparation of ortho-trifluoromethoxylated aniline derivatives has been described. This protocol can serve as a foundational methodology for the synthesis of the target compound.

General Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

A user-friendly, two-step protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which involves the use of Togni reagent II. This method is noted for its operational simplicity, use of bench-stable reagents, high functional-group tolerance, and scalability.^{[2][3][4]}

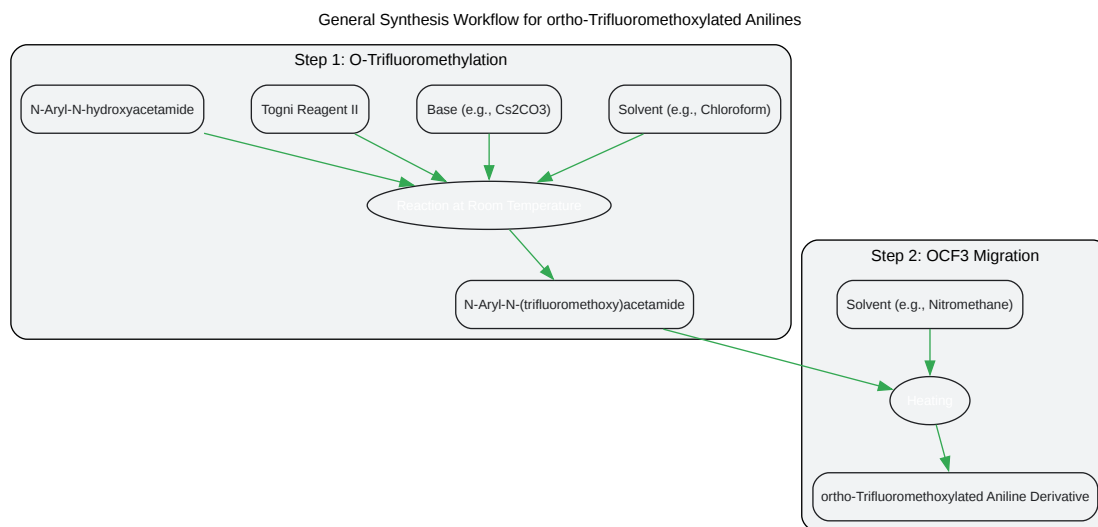
Step 1: O-Trifluoromethylation of an N-aryl-N-hydroxyacetamide Precursor

The initial step involves the O-trifluoromethylation of an appropriate N-aryl-N-hydroxyacetamide precursor. This reaction is typically carried out using Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of a suitable base, such as cesium carbonate, in a solvent like chloroform at room temperature.^{[2][4]}

Step 2: Thermally Induced Intramolecular OCF₃-Migration

The intermediate from the first step is then subjected to a thermally induced intramolecular migration of the trifluoromethoxy group to the ortho position on the aromatic ring. This rearrangement is typically achieved by heating the intermediate in a solvent such as nitromethane.^{[2][4]}

To synthesize **2-Fluoro-3-(trifluoromethoxy)aniline**, one would start with the corresponding 2-fluoro-N-hydroxyacetanilide precursor. The general workflow for this synthesis is depicted in the following diagram.



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Caption: General synthetic workflow for ortho-trifluoromethoxylated anilines.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in modern drug design to enhance the pharmacological profiles of drug candidates.^[5]

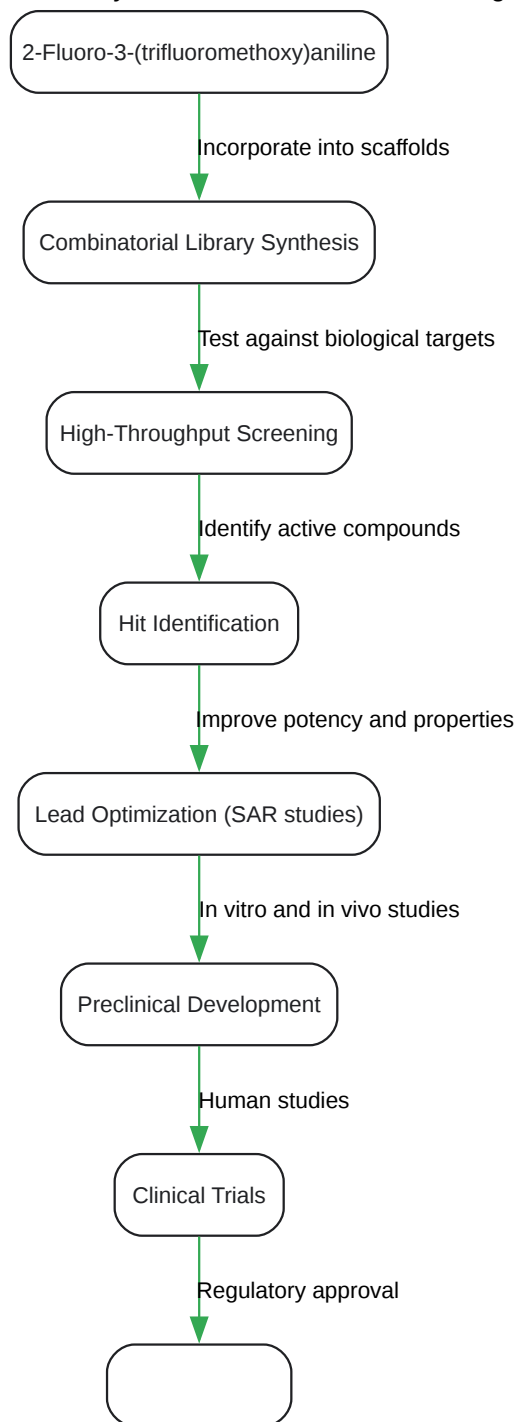
Key Advantages of the Trifluoromethoxy Group:

- **Increased Lipophilicity:** The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. This is a crucial factor for enhancing oral bioavailability and brain penetration of drug candidates.^[6]
- **Metabolic Stability:** The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic cleavage, which can increase the metabolic stability of a drug. This leads to a longer half-life in the body, potentially allowing for less frequent dosing.^[6]
- **Modulation of Physicochemical Properties:** The high electronegativity of the trifluoromethoxy group can influence the acidity and basicity of nearby functional groups, which can in turn affect drug-receptor interactions and pharmacokinetic properties.

While specific biological activities or drug development projects involving **2-Fluoro-3-(trifluoromethoxy)aniline** are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, fluorinated anilines are key components in a range of pharmaceuticals.

The general logical workflow for utilizing a building block like **2-Fluoro-3-(trifluoromethoxy)aniline** in a drug discovery program is outlined below.

Drug Discovery Workflow with a Novel Building Block



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Caption: Drug discovery workflow utilizing a novel chemical building block.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, MS) for **2-Fluoro-3-(trifluoromethoxy)aniline** is limited. Researchers synthesizing or using this compound are advised to perform their own analytical characterization to confirm its identity and purity. For reference, spectroscopic data for structurally similar compounds, such as 2-(Trifluoromethyl)aniline and various fluoro- and trifluoromethyl-substituted anilines, are available in public databases and can provide an indication of expected spectral features.^{[1][7][8][9][10][11]}

Safety and Handling

As with all chemical reagents, **2-Fluoro-3-(trifluoromethoxy)aniline** should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Fluoro-3-(trifluoromethoxy)aniline is a promising building block for the development of new pharmaceuticals and advanced materials. Its unique combination of fluorine and trifluoromethoxy substituents offers significant advantages in modulating the physicochemical and biological properties of larger molecules. While specific applications and detailed synthetic protocols for this particular compound are still emerging, the general methodologies and the known benefits of its structural features suggest a high potential for its use in innovative research and development endeavors.

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